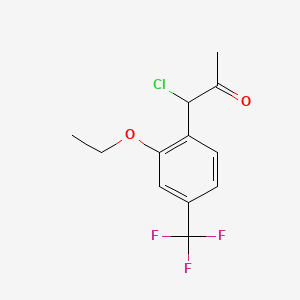

1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one

Description

1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a substituted phenyl ring at the α-carbon. The phenyl ring is functionalized with a 2-ethoxy group and a 4-trifluoromethyl substituent, which confer distinct electronic and steric properties to the molecule. The chloro and ketone groups enhance reactivity, enabling participation in nucleophilic substitution or condensation reactions.

Properties

Molecular Formula |

C12H12ClF3O2 |

|---|---|

Molecular Weight |

280.67 g/mol |

IUPAC Name |

1-chloro-1-[2-ethoxy-4-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H12ClF3O2/c1-3-18-10-6-8(12(14,15)16)4-5-9(10)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |

InChI Key |

DUUVVPNSXIVKKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(F)(F)F)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Methodology

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-ethoxy-4-(trifluoromethyl)benzene intermediate | Electrophilic aromatic substitution or nucleophilic aromatic substitution on substituted benzene derivatives; ethoxylation via alkylation with ethyl halides or ethoxy precursors; trifluoromethylation using trifluoromethylating agents such as Ruppert-Prakash reagent (TMSCF3) or CF3I under copper catalysis | Control of regioselectivity critical to place substituents at 2- and 4-positions |

| 2 | Friedel-Crafts acylation to introduce propan-2-one group | Acetyl chloride or acetic anhydride with Lewis acid catalyst (e.g., aluminum chloride, FeCl3) in inert solvents like dichloromethane or nitrobenzene; temperature control (0–25 °C) to minimize polyacylation | Yields ketone intermediate 1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one |

| 3 | Alpha-chlorination of ketone | Chlorinating agents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or N-chlorosuccinimide (NCS) in solvents like chloroform or dichloromethane; reaction temperature maintained at 0–5 °C to avoid over-chlorination or side reactions | Produces target compound 1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one |

Detailed Reaction Conditions and Optimization

Aromatic Substitution and Functionalization

- Ethoxylation: Typically performed by nucleophilic substitution of a phenol precursor with ethyl bromide or ethyl iodide under basic conditions (e.g., K2CO3 in acetone).

- Trifluoromethylation: Copper-mediated trifluoromethylation using reagents like TMSCF3 or CF3I under mild conditions (ambient temperature to 50 °C) ensures selective introduction of the trifluoromethyl group at the para position relative to ethoxy substituent.

Friedel-Crafts Acylation

- Aluminum chloride is the preferred Lewis acid catalyst.

- Reaction solvent: Anhydrous dichloromethane or nitrobenzene.

- Temperature: 0 to 25 °C to prevent polyacylation or rearrangements.

- Molar ratios: Typically 1:1.2 (aromatic substrate:acetyl chloride) with 1.5 equivalents of AlCl3.

- Reaction time: 1–3 hours with monitoring by TLC or GC-MS.

Alpha-Chlorination of Ketone

- N-Chlorosuccinimide (NCS) is favored for mild and selective chlorination.

- Solvent: Dichloromethane or chloroform.

- Temperature: 0–5 °C for controlled chlorination.

- Reaction time: 1–2 hours.

- Workup involves quenching with aqueous sodium bicarbonate and extraction.

Data Table Summarizing Preparation Parameters

| Parameter | Step 1: Aromatic Functionalization | Step 2: Friedel-Crafts Acylation | Step 3: Alpha-Chlorination |

|---|---|---|---|

| Starting Material | 2-hydroxy-4-(trifluoromethyl)benzene or equivalent | 2-ethoxy-4-(trifluoromethyl)benzene | 1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one |

| Key Reagents | Ethyl halide, base; TMSCF3, Cu catalyst | Acetyl chloride, AlCl3 | N-chlorosuccinimide (NCS) |

| Solvent | Acetone, DMF, or DMSO | Dichloromethane or nitrobenzene | Dichloromethane or chloroform |

| Temperature | 25–50 °C | 0–25 °C | 0–5 °C |

| Reaction Time | 2–6 hours | 1–3 hours | 1–2 hours |

| Yield (%) | 70–85 | 75–90 | 65–80 |

| Purification | Extraction, column chromatography | Extraction, recrystallization | Extraction, distillation |

Industrial Considerations

- Scale-up: Continuous flow reactors can be employed for Friedel-Crafts acylation and chlorination steps to improve heat management and reaction control.

- Catalyst recovery: Aluminum chloride can be regenerated or replaced with solid acid catalysts for greener processes.

- Purification: Crystallization and solvent extraction are optimized to achieve high purity for pharmaceutical or material applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2) are used under basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and trifluoromethyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the phenyl ring and the presence of hydrazinylidene or other functional groups. Key examples include:

Crystallographic and Physicochemical Properties

- Crystal Packing: Analogs like 1-chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one (C₉H₉ClN₂O) crystallize in monoclinic systems (P21/c, a = 7.2681 Å, β = 101.158°) with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice . The 2-ethoxy and 4-CF₃ groups in the target compound may alter packing efficiency due to steric bulk and polar interactions.

- Hydrogen Bonding: Hydrazinylidene derivatives (e.g., ) exhibit extended zigzag conformations linked via N–H⋯O bonds, whereas non-hydrazine analogs rely on weaker van der Waals interactions .

Biological Activity

1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one, with the molecular formula C12H12ClF3O2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a chloro group, an ethoxy group, and a trifluoromethyl group contributes to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloro Group : Enhances electrophilicity.

- Ethoxy Group : Increases lipophilicity and solubility.

- Trifluoromethyl Group : Modulates electronic properties, potentially enhancing biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClF3O2 |

| Molecular Weight | 280.67 g/mol |

| CAS Number | 1804180-43-5 |

Research indicates that the trifluoromethyl group significantly influences the compound's biological activity. This group can enhance binding affinity to various molecular targets, including enzymes involved in metabolic pathways. The compound may act as an inhibitor for specific enzymes, which is crucial in therapeutic applications.

Enzyme Inhibition

This compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are important for neurotransmitter regulation, making the compound a candidate for neuroprotective agents.

Case Study Findings :

- AChE Inhibition : Exhibited IC50 values in the low micromolar range, indicating significant inhibitory potential.

- MAO-B Inhibition : Demonstrated promising results with potential implications for treating neurodegenerative diseases like Alzheimer's.

Cytotoxicity Studies

Preliminary cytotoxicity assays have been conducted on various cancer cell lines. The results suggest that the compound exhibits selective toxicity towards certain cancer cells while maintaining lower toxicity towards normal cells.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate how modifications influence biological activity. The introduction of the trifluoromethyl group was found to enhance potency against target enzymes compared to non-fluorinated analogs.

Summary of Research Data

| Study Reference | Biological Activity | IC50 Values |

|---|---|---|

| Study 1 | AChE Inhibition | 3 μM |

| Study 2 | MAO-B Inhibition | 27 μM |

| Study 3 | Cytotoxicity in Cancer | Varies by Cell Line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.